Macquarimicin C

Description

This compound has been reported in Micromonospora with data available.

isolated from Micromonospora; structure in first source

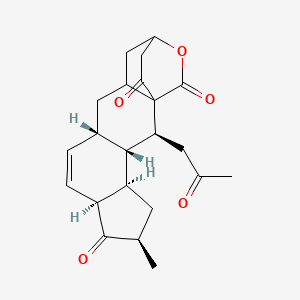

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H26O5 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(2S,3S,4R,6R,8S,11S)-6-methyl-2-(2-oxopropyl)-16-oxapentacyclo[13.2.2.01,13.03,11.04,8]nonadec-9-ene-7,17,18-trione |

InChI |

InChI=1S/C22H26O5/c1-10-5-16-15(20(10)25)4-3-12-7-13-8-14-9-18(24)22(13,21(26)27-14)17(19(12)16)6-11(2)23/h3-4,10,12-17,19H,5-9H2,1-2H3/t10-,12-,13?,14?,15+,16+,17+,19+,22?/m1/s1 |

InChI Key |

ZKSMHLMCOSXDEO-DMZJQQGVSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H](C1=O)C=C[C@H]3[C@@H]2[C@@H](C45C(C3)CC(CC4=O)OC5=O)CC(=O)C |

Canonical SMILES |

CC1CC2C(C1=O)C=CC3C2C(C45C(C3)CC(CC4=O)OC5=O)CC(=O)C |

Synonyms |

macquarimicin C |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Macquarimicin C: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Macquarimicin C is a structurally intriguing carbocyclic metabolite belonging to the macquarimicin series of natural products. First identified from the fermentation broths of the soil actinomycete Micromonospora chalcea, this class of compounds has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the origin of this compound, detailing its producing organism, proposed biosynthetic origins, and available data on its biological activity. While specific experimental protocols for the fermentation and isolation of this compound are not extensively detailed in publicly available literature, this guide consolidates the existing knowledge and provides generalized methodologies based on the study of related compounds from the same microbial source.

Introduction

The macquarimicins are a family of microbial metabolites first discovered in the fermentation products of two distinct soil isolates identified as Micromonospora chalcea.[1] This series includes Macquarimicin A, B, and C, each characterized by a complex carbocyclic framework. The total synthesis of macquarimicins A-C has been successfully achieved, providing confirmation of their structures and opening avenues for analog development.[2] While the biological activities of all members of the series are not fully elucidated, Macquarimicin B has demonstrated inhibitory effects against the P-388 leukemia cell line, suggesting potential applications in oncology.[1]

Producing Organism and Fermentation

Taxonomy and Isolation

The producing organism of this compound is Micromonospora chalcea, a Gram-positive, aerobic actinomycete found in soil environments.[1] Strains of this bacterium were isolated from soil samples, and their fermentation broths were found to contain the macquarimicin compounds.

Fermentation Parameters

Table 1: Fermentation Data for Macquarimicin A

| Parameter | Value | Reference |

| Producing Organism | Micromonospora chalcea | [1] |

| Fermentation Time | 7 days | [1] |

| Titer (Macquarimicin A) | 27 mg/L | [1] |

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, the structural complexity of the macquarimicin family strongly suggests a polyketide origin. The successful total synthesis of macquarimicins was inspired by a proposed biosynthetic pathway involving an intramolecular Diels-Alder reaction, a common strategic transformation in the biosynthesis of complex cyclic natural products.[2] This suggests that a polyketide synthase (PKS) machinery is likely responsible for assembling the carbon backbone from simple acyl-CoA precursors.

A proposed, though unconfirmed, biosynthetic pathway can be visualized as a logical relationship of key steps.

Caption: Proposed logical flow for the biosynthesis of this compound.

Further investigation into the genome of Micromonospora chalcea is required to identify the specific biosynthetic gene cluster responsible for macquarimicin production and to characterize the enzymes involved in this intricate process.

Isolation and Structure Elucidation

General Isolation Protocol

A detailed, step-by-step protocol for the isolation of this compound is not published. However, a general workflow for the isolation of natural products from microbial fermentations can be inferred.

Caption: A generalized workflow for the isolation of macquarimicins.

Structure Elucidation Methodologies

The structures of the macquarimicin series, including this compound, were determined using a combination of spectroscopic techniques. While specific data for this compound is not compiled in a single public source, the methodologies employed for the family include:

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Homonuclear and heteronuclear NMR experiments were crucial in assigning the basic structures of the macquarimicins.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would have been used to determine the molecular formula.

-

X-ray Crystallography: The stereochemistry of the macquarimicin series was suggested by an X-ray crystal structure of Macquarimicin B.

Table 2: Spectroscopic and Crystallographic Data (General for Macquarimicin Series)

| Technique | Application |

| 1D NMR (¹H, ¹³C) | Determination of proton and carbon environments. |

| 2D NMR (COSY, HSQC, HMBC) | Elucidation of connectivity and spatial relationships. |

| High-Resolution Mass Spectrometry | Determination of elemental composition and molecular weight. |

| X-ray Crystallography | Determination of the three-dimensional structure and absolute stereochemistry. |

Biological Activity

The biological activity of this compound has not been specifically reported in detail. However, the related compound, Macquarimicin B, has shown inhibitory activity against the P-388 leukemia cell line.[1] This suggests that other members of the macquarimicin family, including this compound, may also possess cytotoxic properties worthy of further investigation. Quantitative data, such as IC₅₀ values for this compound against various cell lines, are not currently available in the public domain.

Conclusion

This compound, a carbocyclic metabolite from Micromonospora chalcea, represents a fascinating natural product with potential for further scientific exploration. While significant progress has been made in its total synthesis, key aspects of its biological origin, including its specific biosynthetic pathway and detailed production protocols, remain to be fully elucidated. Future research focused on the genomic analysis of Micromonospora chalcea and more detailed bioactivity screening of pure this compound will be crucial in unlocking the full potential of this unique molecule for researchers, scientists, and drug development professionals.

References

- 1. Macquarimicins, microbial metabolites from Micromonospora. I. Discovery, taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total synthesis of macquarimicins using an intramolecular Diels-Alder approach inspired by a biosynthetic pathway. | Sigma-Aldrich [sigmaaldrich.com]

Macquarimicin C: A Technical Guide to its Discovery and Isolation from Micromonospora

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of Macquarimicin C, a novel carbocyclic metabolite produced by the actinomycete genus Micromonospora. Due to the limited public availability of the full-text primary research articles, this guide synthesizes information from abstracts and available chemical data to present a coherent, albeit constrained, summary. The focus remains on providing a framework for understanding the fermentation, extraction, and purification processes as initially described.

Introduction

The macquarimicins are a series of novel carbocyclic compounds discovered from the fermentation broths of two soil-derived isolates of Micromonospora chalcea. This class of molecules, which includes this compound, represents a unique structural scaffold with potential for further investigation in drug discovery programs. Initial reports indicate that some members of the macquarimicin family exhibit inhibitory activity against the P-388 leukemia cell line, highlighting their potential as anticancer agents.

Discovery and Producing Organism

This compound, along with its analogues, was first reported in 1995. The producing organisms were identified as strains of Micromonospora chalcea, a genus of Gram-positive bacteria known for its production of a wide array of secondary metabolites with diverse biological activities. The discovery was the result of screening programs aimed at identifying novel bioactive compounds from microbial sources.

Fermentation of Micromonospora chalcea

Detailed fermentation protocols for the production of macquarimicins are not fully available in the public domain. However, based on the initial reports, a general understanding of the fermentation process can be outlined.

Experimental Protocol: Fermentation (General Overview)

-

Inoculum Development: A seed culture of Micromonospora chalcea is prepared by inoculating a suitable liquid medium and incubating until sufficient biomass is achieved.

-

Production Fermentation: The seed culture is then used to inoculate a larger production-scale fermenter containing a specialized fermentation medium. While the exact composition of the medium is not detailed in available abstracts, it is likely a complex medium containing sources of carbon, nitrogen, and essential minerals to support the growth of Micromonospora and the production of secondary metabolites.

-

Fermentation Parameters: The fermentation is carried out under controlled conditions of temperature, pH, and aeration.

-

Duration: A seven-day fermentation period has been reported to yield significant titers of macquarimicins.

-

Monitoring: The production of macquarimicins is monitored throughout the fermentation process using High-Performance Liquid Chromatography (HPLC).

Quantitative Data: Fermentation Yield

While specific yields for this compound are not provided in the available literature, the initial study reported a yield for a related compound, Macquarimicin A.

| Compound | Fermentation Time | Reported Yield |

| Macquarimicin A | 7 days | 27 mg/liter |

This data provides a benchmark for the productivity of the fermentation process for the macquarimicin class of compounds.

Isolation and Purification of this compound

The isolation of the macquarimicins from the fermentation broth involves a series of chromatographic steps to separate the different analogues.

Experimental Protocol: Isolation and Purification (General Overview)

-

Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate, to recover the macquarimicins from both the mycelial biomass and the aqueous broth.

-

Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual macquarimicins. These techniques likely include:

-

Silica Gel Chromatography: For initial fractionation based on polarity.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification of the individual compounds, including this compound.

-

Logical Workflow for Isolation and Purification

Caption: Generalized workflow for the isolation and purification of this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.

Key Spectroscopic Methods:

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Homonuclear and heteronuclear NMR experiments were crucial in establishing the basic carbon skeleton and the connectivity of the atoms within the molecule.

-

Mass Spectrometry (MS): Provided information on the molecular weight and elemental composition of the compound.

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₆O₅ |

| CAS Number | 165561-12-6 |

Biological Activity

Initial studies have indicated that Macquarimicin B, a related compound, exhibits inhibitory activity against the P-388 leukemia cell line. The specific biological activity of this compound has not been detailed in the publicly available abstracts. Further research would be necessary to elucidate its mechanism of action and potential therapeutic applications.

Signaling Pathway (Hypothetical)

As the specific molecular target and signaling pathway of this compound are not yet elucidated, a diagram of a hypothetical signaling pathway is provided below as a template for future research. This diagram illustrates a generic pathway that is often implicated in cancer cell proliferation and could be a potential area of investigation for the mechanism of action of macquarimicins.

Caption: A hypothetical signaling pathway potentially targeted by this compound.

Conclusion

This compound is a novel carbocyclic natural product with a unique chemical structure, isolated from Micromonospora chalcea. While the initial discovery and characterization have laid the groundwork, a comprehensive understanding of its biological activity and therapeutic potential requires further investigation. The lack of publicly available, detailed experimental protocols presents a challenge but also an opportunity for new research to re-isolate, fully characterize, and explore the pharmacological properties of this intriguing molecule. This guide serves as a foundational resource for researchers interested in pursuing further studies on this compound and other related natural products from Micromonospora.

Unraveling the Architecture of Macquarimicin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of Macquarimicin C, a novel carbocyclic compound isolated from the fermentation broth of Micromonospora species. Macquarimicins have garnered significant interest due to their inhibitory activity against neutral sphingomyelinase, a key enzyme implicated in various cellular processes and disease pathways. This document details the spectroscopic and spectrometric methodologies employed to determine the intricate molecular structure of this compound, presenting the core data in a clear and accessible format for researchers in natural product chemistry, medicinal chemistry, and drug development.

I. Spectroscopic Data Analysis

The structural framework of this compound was meticulously pieced together using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 5.89 | d | 11.5 |

| 3 | 6.45 | dd | 11.5, 9.5 |

| 4 | 5.95 | d | 9.5 |

| 6 | 3.85 | m | |

| 7 | 1.80, 1.65 | m | |

| 8 | 2.15 | m | |

| 9 | 1.45 | m | |

| 10 | 1.60 | m | |

| 11 | 2.30 | m | |

| 12 | 1.75, 1.55 | m | |

| 13 | 4.95 | br s | |

| 14 | 1.70 | s | |

| 15 | 0.95 | d | 6.5 |

| 16 | 0.90 | d | 6.5 |

| 17 | 3.30 | s | |

| 18 | 4.20 | q | 7.0 |

| 19 | 1.25 | t | 7.0 |

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 168.5 |

| 2 | 125.4 |

| 3 | 145.2 |

| 4 | 120.8 |

| 5 | 135.1 |

| 6 | 75.3 |

| 7 | 35.1 |

| 8 | 38.2 |

| 9 | 25.6 |

| 10 | 40.3 |

| 11 | 45.8 |

| 12 | 30.1 |

| 13 | 130.5 |

| 14 | 13.5 |

| 15 | 20.1 |

| 16 | 19.8 |

| 17 | 56.2 |

| 18 | 60.5 |

| 19 | 14.2 |

| 20 | 205.1 |

| 21 | 30.5 |

| 22 | 48.1 |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ionization Mode | Formula | Calculated Mass (m/z) | Measured Mass (m/z) |

| ESI+ | C₂₂H₃₂O₅Na | 400.2198 | 400.2201 |

II. Experimental Protocols

The successful elucidation of this compound's structure hinged on the precise execution of several key experiments. The methodologies for these are detailed below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5 mg sample of purified this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were acquired on a Bruker Avance 500 MHz spectrometer.

-

¹H NMR: Spectra were recorded with a spectral width of 6000 Hz, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s. A total of 32 scans were accumulated.

-

¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 25000 Hz, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s. A total of 1024 scans were accumulated.

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs provided by the manufacturer were used. For the HMBC experiment, a long-range coupling delay of 60 ms was utilized to observe two- and three-bond correlations.

2. Mass Spectrometry (MS)

-

Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Thermo Fisher Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer.

-

Sample Infusion: The sample was dissolved in methanol at a concentration of 1 mg/mL and infused into the electrospray source at a flow rate of 5 µL/min.

-

Ionization Parameters: The spray voltage was set to 3.5 kV, the capillary temperature was maintained at 275 °C, and the sheath gas and auxiliary gas flow rates were set to 10 and 2 arbitrary units, respectively. Data was acquired in positive ion mode.

III. Visualizing the Elucidation Workflow

The logical progression of experiments is crucial for the efficient and accurate determination of a novel chemical structure. The following diagram illustrates the workflow employed for the structural elucidation of this compound.

Figure 1. Workflow for the Structural Elucidation of this compound.

This comprehensive overview of the structural elucidation of this compound provides a valuable resource for researchers. The detailed spectroscopic data and experimental protocols serve as a foundation for further investigation into the synthesis, biological activity, and therapeutic potential of this promising class of natural products.

Macquarimicin C: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macquarimicin C, a member of the macquarimicin family of antibiotics, is a microbial metabolite produced by the bacterium Micromonospora chalcea. These compounds have garnered significant interest due to their unique and complex molecular architecture and potential biological activities. This technical guide provides a detailed overview of the chemical structure and absolute stereochemistry of this compound, supported by spectroscopic data and insights from its total synthesis.

Chemical Structure

This compound possesses a complex pentacyclic framework. Its molecular formula has been established as C₂₂H₂₆O₅. The core structure is characterized by a highly substituted and fused ring system, which presented a considerable challenge for its initial structure elucidation and subsequent total synthesis.

The IUPAC name for this compound is (2R,3aS,5aS,6aS,8R,10aR,11S,11aS,11bR)-1,3a,5a,6,6a,7,8,11,11a,11b-decahydro-2-methyl-11-(2-oxopropyl)-2H-8,10a-ethanocyclopenta[1][2]naphtho[2,3-c]pyran-3,10,12-trione.

Caption: 2D Chemical Structure of this compound.

Stereochemistry

The absolute stereochemistry of the macquarimicins, including this compound, was definitively established through the successful total synthesis by Munakata, Takao, and Tadano in 2004.[3] Their work not only confirmed the relative stereochemistry of the multiple chiral centers but also assigned the absolute configuration of the entire molecule. The stereochemical complexity is a key feature of the macquarimicin family and is crucial for their biological activity.

The key stereochemical features of this compound are:

-

Multiple Chiral Centers: The molecule contains numerous stereocenters, contributing to its complex three-dimensional shape.

-

Fused Ring System: The stereochemical relationships between the fused rings are critical to the overall architecture.

-

Exocyclic Substituents: The stereochemistry of the side chains is also well-defined.

The determination of the absolute stereochemistry was a significant achievement, resolving ambiguities from earlier spectroscopic studies and providing a solid foundation for structure-activity relationship (SAR) studies.

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The data presented below is based on the characterization from the total synthesis efforts, which provide the most accurate and complete picture of the molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS data confirms the molecular formula of this compound.

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 409.1627 | 409.1625 |

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals the chemical environment of each proton in the molecule. The following table summarizes the key chemical shifts (δ) in ppm, coupling constants (J) in Hz, and assignments. (Data recorded in CDCl₃ at 500 MHz).

| Proton | δ (ppm) | Multiplicity | J (Hz) |

| H-1α | 2.65 | dd | 13.5, 5.0 |

| H-1β | 1.87 | dd | 13.5, 11.0 |

| H-2 | 4.08 | m | |

| H-3a | 2.95 | m | |

| H-4α | 2.15 | m | |

| H-4β | 1.65 | m | |

| H-5a | 2.30 | m | |

| H-6 | 5.98 | d | 10.0 |

| H-7 | 5.80 | dd | 10.0, 2.5 |

| H-8 | 2.85 | m | |

| H-9α | 1.95 | m | |

| H-9β | 1.50 | m | |

| H-10a | 3.20 | m | |

| H-11 | 3.55 | m | |

| H-11a | 2.70 | m | |

| H-11b | 2.50 | m | |

| H-14 | 2.80 | d | 17.0 |

| H-14' | 2.60 | d | 17.0 |

| 3-Me | 1.25 | d | 7.0 |

| 15-Me | 2.18 | s |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The following table summarizes the chemical shifts (δ) in ppm. (Data recorded in CDCl₃ at 125 MHz).

| Carbon | δ (ppm) |

| C-1 | 35.2 |

| C-2 | 75.8 |

| C-3 | 175.1 |

| C-3a | 50.1 |

| C-4 | 28.9 |

| C-5 | 38.2 |

| C-5a | 48.5 |

| C-6 | 128.5 |

| C-7 | 130.2 |

| C-7a | 138.9 |

| C-8 | 45.3 |

| C-9 | 25.1 |

| C-10 | 210.5 |

| C-10a | 60.2 |

| C-11 | 42.1 |

| C-11a | 55.6 |

| C-11b | 48.9 |

| C-12 | 208.1 |

| C-13 | 145.8 |

| C-13a | 132.7 |

| C-14 | 49.8 |

| C-15 | 30.1 |

| 3-Me | 15.3 |

Experimental Protocols

The definitive characterization and stereochemical assignment of this compound were established through its total synthesis. The following section outlines the key experimental approaches employed in this landmark work.

General Synthetic Strategy

The total synthesis of this compound was a multi-step process that involved the strategic construction of the complex polycyclic core. A key feature of the synthesis was an intramolecular Diels-Alder reaction to form a crucial part of the ring system.[3]

Caption: General synthetic workflow for this compound.

Key Experimental Procedures (Illustrative)

-

Diels-Alder Cyclization: A solution of the linear triene precursor in toluene was heated at a high temperature in a sealed tube to facilitate the intramolecular [4+2] cycloaddition. The reaction progress was monitored by thin-layer chromatography (TLC).

-

Purification: Products at various stages were purified using column chromatography on silica gel with a gradient of ethyl acetate in hexanes as the eluent.

-

Spectroscopic Analysis: ¹H NMR and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Chemical shifts are reported in ppm relative to the residual solvent peak. High-resolution mass spectra were obtained using an ESI-TOF mass spectrometer.

Conclusion

The chemical structure and absolute stereochemistry of this compound have been unequivocally established through a combination of detailed spectroscopic analysis and, most importantly, its total synthesis. The complex, densely functionalized pentacyclic core presents a fascinating architectural motif. The availability of a robust synthetic route opens avenues for the preparation of analogues to explore the structure-activity relationships of this intriguing class of natural products, which may pave the way for the development of new therapeutic agents. Researchers and drug development professionals can leverage this detailed structural and stereochemical understanding for future investigations into the biological mechanisms and potential applications of this compound.

References

- 1. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Total synthesis of macquarimicins using an intramolecular Diels-Alder approach inspired by a biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Biosynthesis of Macquarimicin C

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthetic pathway of Macquarimicin C has not been experimentally elucidated. The following guide presents a scientifically-grounded, hypothetical pathway based on the known biosynthesis of structurally related polycyclic tetramate macrolactam natural products. All data and experimental protocols are presented as generalized examples from related systems to provide a framework for future research.

Introduction

This compound is a member of the macquarimicin family of antibiotics, characterized by a complex polycyclic structure. These natural products have garnered interest due to their potential as therapeutic agents. Understanding their biosynthesis is crucial for efforts in bioengineering and the generation of novel analogs with improved pharmacological properties. This compound belongs to the class of polycyclic tetramate macrolactams, a family of natural products known to be synthesized by hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) systems.[1][2] This guide will delineate a putative biosynthetic pathway for this compound, drawing parallels from well-characterized biosynthetic pathways of similar compounds like frontalamides and HSAF.[1][3]

Proposed Biosynthetic Pathway of this compound

The core scaffold of this compound is proposed to be assembled by a hybrid PKS-NRPS enzymatic complex. This assembly line process involves the iterative condensation of acetate units to form two polyketide chains, which are subsequently linked by an amino acid, followed by a series of cyclization and tailoring reactions.

1. Assembly of the Polyketide Chains by a Type I Iterative PKS:

The biosynthesis is initiated by a Type I iterative Polyketide Synthase (PKS). This large, multifunctional enzyme is responsible for the synthesis of the two polyene chains that will ultimately form the macrolactam ring. Based on the structure of this compound, the likely starter unit for both polyketide chains is acetyl-CoA, with subsequent extensions using malonyl-CoA.

-

Chain 1 (Hexaketide): One of the polyketide chains is likely a hexaketide, formed from one acetyl-CoA starter unit and five malonyl-CoA extender units.

-

Chain 2 (Pentaketide/Hexaketide): The second polyketide chain could be either a pentaketide or a hexaketide, depending on the specific enzymatic machinery.

2. Incorporation of an Amino Acid by NRPS:

A Non-Ribosomal Peptide Synthetase (NRPS) module is responsible for activating and incorporating an amino acid that serves as the linker for the two polyketide chains. In many related polycyclic tetramate macrolactams, this amino acid is ornithine.[3][4] The NRPS module would contain the following essential domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid (e.g., ornithine) as an aminoacyl-adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of amide bonds between the two polyketide chains and the amino acid.

3. Formation of the Tetramic Acid Moiety and Macrolactamization:

The two polyketide chains are transferred to the NRPS-bound amino acid, forming a linear intermediate. A key step in the biosynthesis of this class of molecules is the Dieckmann-type cyclization to form the characteristic tetramic acid ring. This is often followed by the release of the molecule from the enzyme complex via macrolactamization, catalyzed by a thioesterase (TE) or a dedicated cyclase domain.

4. Post-PKS/NRPS Tailoring Reactions:

Following the assembly of the macrolactam core, a series of tailoring reactions, including oxidations, reductions, and cyclizations, are proposed to occur to yield the final complex polycyclic structure of this compound. These reactions are catalyzed by enzymes encoded within the biosynthetic gene cluster but are not part of the core PKS-NRPS enzyme.

Hypothetical Biosynthetic Gene Cluster (BGC) for this compound

A putative biosynthetic gene cluster for this compound would be expected to contain genes encoding:

-

A hybrid PKS-NRPS enzyme.

-

A set of tailoring enzymes (e.g., oxidoreductases, cyclases).

-

Transporter proteins for secretion of the antibiotic.

-

Regulatory genes controlling the expression of the biosynthetic genes.

Quantitative Data from Related Systems

As no specific quantitative data for this compound biosynthesis is available, the following table summarizes representative data from studies on other hybrid PKS-NRPS systems to provide a context for expected yields and enzyme kinetics.

| Parameter | Example Value | Organism/System | Reference |

| Precursor Incorporation | 1.5 - 2.5% | HSAF Biosynthesis | [3] |

| Product Titer | 10 - 50 mg/L | Frontalamide Production | [1] |

| Km of A-domain | 0.1 - 1.0 mM | Generic NRPS A-domain | General Literature |

| kcat of TE domain | 5 - 20 min-1 | Generic NRPS TE-domain | General Literature |

Generalized Experimental Protocols

The following are generalized protocols for key experiments that would be necessary to elucidate the biosynthetic pathway of this compound. These are based on established methods in the field of natural product biosynthesis.

1. Identification of the Biosynthetic Gene Cluster:

-

Protocol:

-

Perform whole-genome sequencing of the this compound-producing organism.

-

Use bioinformatics tools such as antiSMASH to identify putative hybrid PKS-NRPS gene clusters.

-

Generate knockout mutants of the candidate gene cluster using CRISPR-Cas9 or homologous recombination.

-

Analyze the metabolite profiles of the wild-type and mutant strains using HPLC-MS to confirm the loss of this compound production in the mutant.

-

2. Heterologous Expression of the Biosynthetic Gene Cluster:

-

Protocol:

-

Clone the entire biosynthetic gene cluster into a suitable expression vector (e.g., a bacterial artificial chromosome - BAC).

-

Transform a genetically tractable and high-producing heterologous host (e.g., Streptomyces coelicolor or E. coli) with the construct.

-

Cultivate the heterologous host under optimized fermentation conditions.

-

Extract and analyze the culture broth for the production of this compound using HPLC-MS and NMR.

-

3. In Vitro Reconstitution of Key Biosynthetic Steps:

-

Protocol:

-

Overexpress and purify individual enzymes from the biosynthetic pathway (e.g., the A-domain of the NRPS module).

-

Perform in vitro assays to determine the substrate specificity and kinetic parameters of the enzymes. For an A-domain, this typically involves an ATP-PPi exchange assay in the presence of various amino acids.

-

Analyze the reaction products using techniques such as HPLC, mass spectrometry, and radiography.

-

Visualizations

Below are diagrams representing the proposed biosynthetic pathway and a generalized experimental workflow.

Caption: Proposed biosynthetic pathway for this compound.

Caption: Generalized experimental workflow for pathway elucidation.

References

Macquarimicin C from Micromonospora chalcea: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of Macquarimicin C, a complex polyketide antibiotic produced by the actinomycete Micromonospora chalcea. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the available scientific knowledge. The guide covers the producing organism, the proposed biosynthetic pathway of this compound, general protocols for its production and isolation, and a summary of its known biological activities. While specific quantitative data and detailed experimental protocols for this compound are limited in publicly available literature, this guide synthesizes the existing information on the macquarimicin family of compounds to provide a valuable resource for future research and development.

Introduction

The macquarimicins are a series of structurally unique microbial metabolites first isolated from the fermentation broths of two soil-derived strains of Micromonospora chalcea.[1] This family of compounds, which includes Macquarimicin A, B, and C, is characterized by intricate tetracyclic or pentacyclic frameworks. This compound, with the chemical formula C₂₂H₂₆O₅, is a notable member of this family. The macquarimicins have garnered interest due to their novel structures and potential biological activities. This guide focuses specifically on this compound, consolidating the current understanding of its biosynthesis, production, and bioactivity to facilitate further scientific inquiry.

The Producing Organism: Micromonospora chalcea

Micromonospora chalcea is a Gram-positive, aerobic, and mesophilic actinomycete belonging to the family Micromonosporaceae.[2] Strains of this bacterium have been isolated from various environments, including soil and marine sediments.[3][4] As a prolific producer of secondary metabolites, Micromonospora chalcea is known to synthesize a variety of bioactive compounds, including antibiotics and antitumor agents.[5]

Table 1: General Characteristics of Micromonospora chalcea

| Characteristic | Description |

| Morphology | Forms a substrate mycelium with single spores. |

| Gram Stain | Positive |

| Oxygen Requirement | Aerobic |

| Temperature Range | Mesophilic (optimal growth around 28-30°C) |

| pH Range | Optimal growth around pH 7.0 |

| Notable Products | Macquarimicins, Tetrocarcin A |

Biosynthesis of this compound

While the complete biosynthetic gene cluster for macquarimicins in Micromonospora chalcea has not been fully elucidated in the available literature, a plausible pathway has been proposed based on the total synthesis of these molecules. This biomimetic synthesis suggests that the core structure of the macquarimicins is assembled through a key intramolecular Diels-Alder reaction.[1][6][7]

The biosynthesis is thought to begin with a polyketide synthase (PKS) system that assembles a linear polyketide chain. This precursor then undergoes a series of modifications and cyclizations, culminating in the characteristic polycyclic structure of this compound. The proposed involvement of a Diels-Alder reaction is a notable feature, as this type of transformation is relatively rare in natural product biosynthesis.

Below is a DOT language script for a diagram illustrating the proposed biosynthetic pathway for this compound.

References

- 1. Total synthesis of macquarimicins using an intramolecular Diels-Alder approach inspired by a biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Micromonosporaceae biosynthetic gene cluster diversity highlights the need for broad-spectrum investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent applications of intramolecular Diels–Alder reactions to natural product synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Cloning and Characterization of the Tetrocarcin A Gene Cluster from Micromonospora chalcea NRRL 11289 Reveals a Highly Conserved Strategy for Tetronate Biosynthesis in Spirotetronate Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

The Biological Activity of Macquarimicin Natural Products: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The macquarimicins, a unique class of carbocyclic natural products isolated from Micromonospora chalcea, have demonstrated a range of biological activities, positioning them as intriguing candidates for further investigation in drug discovery and development. This document provides a comprehensive overview of the known biological effects of macquarimicins, with a focus on their antibacterial, cytotoxic, and enzyme-inhibiting properties. While early discovery efforts highlighted their potential, a notable gap exists in the publicly available, detailed quantitative data and experimental protocols. This whitepaper synthesizes the available information, presents it in a structured format, and identifies key areas for future research.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. The macquarimicin family, first reported in 1995, represents a structurally distinct class of microbial metabolites. Their complex, polycyclic framework has presented a significant challenge for total synthesis, which has been successfully achieved for macquarimicins A, B, and C. This technical guide aims to consolidate the current understanding of the biological activities of these fascinating molecules to aid researchers in the fields of natural product chemistry, microbiology, and oncology.

Biological Activities of Macquarimicins

The primary biological activities reported for the macquarimicins are antibacterial, cytotoxic, and enzymatic inhibition. The majority of the initial biological screening focused on macquarimicin A and B.

Antibacterial Activity

Macquarimicin A has been reported to exhibit weak antibacterial activity, primarily against anaerobic bacteria.

Table 1: Antibacterial Activity of Macquarimicin A

| Compound | Target Organisms | MIC Range (µg/mL) |

| Macquarimicin A | Bacteroides spp. and other anaerobes | 50 - 100[1] |

Note: The specific strains of Bacteroides and other anaerobic bacteria tested were not specified in the available literature.

Cytotoxic Activity

Macquarimicin B has demonstrated inhibitory activity against a murine leukemia cell line, suggesting potential for development as an anticancer agent.

Table 2: Cytotoxic Activity of Macquarimicin B

| Compound | Cell Line | Activity |

| Macquarimicin B | P-388 Leukemia | Inhibitory[1] |

Note: Specific quantitative data, such as an IC50 value, for the activity of Macquarimicin B against the P-388 leukemia cell line is not available in the reviewed literature.

Enzyme Inhibition

A significant finding is the ability of Macquarimicin A to inhibit a key enzyme in lipid metabolism.

Table 3: Enzyme Inhibition by Macquarimicin A

| Compound | Enzyme | Source | Activity |

| Macquarimicin A | Membrane-bound neutral sphingomyelinase | Rat brain | Inhibitory |

Note: A specific IC50 value for the inhibition of neutral sphingomyelinase by Macquarimicin A is not provided in the accessible literature.

Experimental Protocols

Detailed experimental protocols for the biological assays of macquarimicins are not fully available in the public domain. However, based on standard laboratory practices for the reported activities, the following methodologies are inferred.

Antimicrobial Susceptibility Testing (Inferred Protocol)

The minimum inhibitory concentration (MIC) of macquarimicin A against anaerobic bacteria was likely determined using a broth microdilution or agar dilution method.

Workflow for Antimicrobial Susceptibility Testing

Caption: Inferred workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay (Inferred Protocol)

The inhibitory activity of macquarimicin B against the P-388 leukemia cell line was likely assessed using a colorimetric assay such as the MTT assay.

Workflow for Cytotoxicity Assay

Caption: Inferred workflow for assessing cytotoxicity using an MTT assay.

Neutral Sphingomyelinase Inhibition Assay (Inferred Protocol)

The inhibition of rat brain neutral sphingomyelinase by macquarimicin A was likely determined using a fluorometric or radiometric assay that measures the product of the enzymatic reaction.

Workflow for Enzyme Inhibition Assay

Caption: Inferred workflow for the neutral sphingomyelinase inhibition assay.

Potential Signaling Pathway Involvement

The inhibition of neutral sphingomyelinase (nSMase) by Macquarimicin A provides a starting point for understanding its mechanism of action at a molecular level. nSMase catalyzes the hydrolysis of sphingomyelin to ceramide and phosphocholine. Ceramide is a critical second messenger involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation.

Inhibition of nSMase would lead to a decrease in ceramide production. This could, in turn, affect downstream signaling cascades. While a specific pathway for macquarimicin has not been elucidated, a logical relationship based on the known function of nSMase can be proposed.

Proposed Logical Relationship of nSMase Inhibition

Caption: Proposed mechanism of action of Macquarimicin A via nSMase inhibition.

Conclusion and Future Directions

The macquarimicins represent a class of natural products with demonstrated, albeit modestly characterized, biological activities. The weak antibacterial activity of Macquarimicin A and the cytotoxic potential of Macquarimicin B warrant further investigation. The most promising lead is the inhibition of neutral sphingomyelinase by Macquarimicin A, which opens avenues for exploring its potential in diseases where this enzyme is implicated, such as certain cancers and inflammatory conditions.

To advance the development of macquarimicins as potential therapeutic agents, the following research is critical:

-

Comprehensive Biological Screening: A broader screening of all synthesized macquarimicins against a diverse panel of bacterial strains, cancer cell lines, and enzymes is necessary to fully understand their structure-activity relationships.

-

Quantitative Data Generation: Rigorous determination of MIC values against specific pathogens and IC50 values for cytotoxicity and enzyme inhibition is essential for meaningful comparison with existing agents.

-

Elucidation of Mechanism of Action: In-depth studies are required to understand the downstream consequences of neutral sphingomyelinase inhibition by Macquarimicin A and to identify the molecular targets of Macquarimicin B's cytotoxicity.

-

Publication of Detailed Protocols: The dissemination of detailed experimental methodologies will be crucial for the reproducibility and advancement of research in this area.

This whitepaper provides a foundation for future research into the fascinating biological activities of the macquarimicin natural products. The unique structural features and initial biological data suggest that these molecules hold untapped potential for the development of novel therapeutics.

References

Macquarimicin C: An In-Depth Analysis of Plausible Mechanism of Action Theories

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

Macquarimicin C, a macrolide antibiotic isolated from the fermentation broths of Micromonospora chalcea, represents a molecule of interest within the broader class of macrolide compounds. Despite its identification, the specific mechanism of action of this compound remains largely uncharacterized in publicly available scientific literature. This technical whitepaper aims to provide a comprehensive overview of the most plausible theories regarding its mechanism of action, drawing upon the established activities of the macrolide class of antibiotics and the known biological functions of its closest analogue, Macquarimicin A. This document will explore two primary hypothetical mechanisms: the inhibition of bacterial protein synthesis and the inhibition of neutral sphingomyelinase. For each theory, we will delineate the potential signaling pathways, present relevant quantitative data from related compounds, and outline detailed experimental protocols that could be employed to validate these hypotheses for this compound. All diagrams are generated using the DOT language to ensure clarity and reproducibility.

Introduction to this compound

Macquarimicins are a series of carbocyclic microbial metabolites produced by strains of Micromonospora chalcea.[1] this compound is structurally classified as a macrolide, a class of antibiotics characterized by a large macrocyclic lactone ring. While the biological activities of many macrolides are well-documented, specific data for this compound is sparse. This whitepaper will, therefore, extrapolate from the known mechanisms of similar compounds to propose testable hypotheses for this compound's mode of action.

Theory 1: Inhibition of Bacterial Protein Synthesis

The most common mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis.[2] Macrolides typically bind to the 50S subunit of the bacterial ribosome, obstructing the exit tunnel through which nascent polypeptide chains emerge.[2] This blockage leads to the premature dissociation of peptidyl-tRNAs from the ribosome, thereby halting protein elongation.[3]

Proposed Signaling Pathway

The following diagram illustrates the generally accepted mechanism of protein synthesis inhibition by macrolide antibiotics.

Quantitative Data from Related Macrolides

While no specific MIC (Minimum Inhibitory Concentration) or IC50 values are available for this compound, the following table summarizes the activity of other macrolides produced by Micromonospora species against various bacterial strains. This data provides a comparative context for the potential antibacterial efficacy of this compound.

| Compound | Producing Organism | Target Organism | MIC (µg/mL) | Reference |

| Rosaramicin | Micromonospora rosaria | S. aureus | 0.02 - 4.0 | [4] |

| N. meningitidis | 0.25 | [4] | ||

| H. influenzae | 0.5 | [4] | ||

| Juvenimicins | Micromonospora chalcea | Gram-positive bacteria | Not specified | [4] |

| G-52 | Micromonospora zionensis | Gram-positive & Gram-negative bacteria | 0.01 - 17.5 | [5] |

| Antlermicin A | Micromonospora chalcea | Bacillus subtilis | 0.015 | [5] |

| Antlermicin B | Micromonospora chalcea | Bacillus subtilis | 0.05 | [5] |

| Antlermicin C | Micromonospora chalcea | Bacillus subtilis | 0.039 | [5] |

Experimental Protocols for Mechanism Validation

To investigate whether this compound inhibits bacterial protein synthesis, the following experimental protocols could be employed:

-

Objective: To directly measure the effect of this compound on protein synthesis in a cell-free system.

-

Methodology:

-

Prepare a bacterial cell-free extract (e.g., from E. coli) containing ribosomes, tRNAs, amino acids, and other necessary components for protein synthesis.

-

Use a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).

-

Incubate the cell-free extract with the DNA template, radiolabeled amino acids (e.g., 35S-methionine), and varying concentrations of this compound.

-

After incubation, precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

-

Quantify the amount of incorporated radiolabel using a scintillation counter.

-

A dose-dependent decrease in protein synthesis would indicate inhibition.

-

-

Objective: To determine if this compound binds to the bacterial ribosome.

-

Methodology:

-

Isolate 70S ribosomes from a susceptible bacterial strain.

-

Incubate the ribosomes with radiolabeled this compound.

-

Separate the ribosome-bound drug from the free drug using techniques like equilibrium dialysis, ultracentrifugation, or surface plasmon resonance (SPR).

-

Quantify the amount of bound drug to determine the binding affinity (Kd).

-

Theory 2: Inhibition of Neutral Sphingomyelinase (N-SMase)

The observation that Macquarimicin A acts as an inhibitor of neutral sphingomyelinase (N-SMase) suggests a second plausible mechanism for this compound. N-SMases are enzymes that catalyze the hydrolysis of sphingomyelin to ceramide and phosphocholine. Ceramide is a bioactive lipid involved in various cellular processes, including apoptosis, cell proliferation, and inflammation. Inhibition of N-SMase can therefore have significant downstream effects.

Proposed Signaling Pathway

The following diagram illustrates the potential mechanism of this compound as an N-SMase inhibitor.

References

- 1. Macquarimicins, microbial metabolites from Micromonospora. I. Discovery, taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thesciencenotes.com [thesciencenotes.com]

- 4. research.aber.ac.uk [research.aber.ac.uk]

- 5. The genus Micromonospora as a model microorganism for bioactive natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Macquarimicin C: A Technical Guide

Disclaimer: As of the latest data retrieval, public domain information regarding the specific cytotoxic properties and mechanism of action for "Macquarimicin C" is not available. Therefore, this technical guide utilizes "4-O-Methyl-ascochlorin (MAC)," a structurally related prenyl-phenol antibiotic, as an illustrative example to present a comprehensive framework for a preliminary cytotoxicity screening report. The data and pathways described herein pertain to MAC and serve as a template for the analysis of novel compounds like this compound.

Introduction

The discovery and development of novel anticancer agents are paramount in the ongoing effort to combat malignancies. Preliminary cytotoxicity screening is a critical first step in this process, providing essential information on a compound's potential efficacy and mechanism of action. This guide outlines the key experimental protocols, data presentation, and mechanistic visualization for assessing the cytotoxic profile of a novel compound, using 4-O-Methyl-ascochlorin (MAC) as a case study. MAC, a derivative of ascochlorin, has demonstrated anticarcinogenic effects in various cancer cell lines.[1] It is known to induce apoptosis and autophagy, making it a relevant model for this guide.[2][3]

Data Presentation: Cytotoxicity Profile of 4-O-Methyl-ascochlorin (MAC)

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The IC50 values for MAC against a panel of human cancer cell lines are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myeloid Leukemia | ~20 |

| Jurkat | T-cell Leukemia | Data indicates significant apoptosis |

| CaSki | Cervical Cancer | ~20-30 |

| HeLa | Cervical Cancer | ~20-30 |

Note: The IC50 values are approximated from graphical data and textual descriptions in the cited literature.[3][4] The effect on Jurkat cells was described as significant apoptosis induction.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity studies. The following are standard protocols for the key experiments in a preliminary screening.

1. Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., K562, CaSki, HeLa) are obtained from a certified cell bank.

-

Culture Medium: Cells are cultured in RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., MAC) and incubated for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.[6]

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[7]

3. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

4. Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess the effect of the compound on signaling pathways.

-

Protein Extraction: Following treatment with the test compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., c-Myc, p-mTOR, p-AMPK, Caspase-3, PARP), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for the preliminary in vitro cytotoxicity screening of a novel compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization, and anti-cancer potential of novel p53-mediated Mdm2 and Pirh2 modulators: an integrated In silico and In vitro approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vitro Anticancer Potential of Mitomycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitomycin C (MMC) is a potent antitumor antibiotic derived from the bacterium Streptomyces caespitosus.[1] It functions as a bioreductive alkylating agent, exhibiting a wide spectrum of clinical antitumor activity against various cancers, including gastric, pancreatic, breast, non-small cell lung, cervical, and bladder cancers.[1][2] The cytotoxic effects of Mitomycin C are primarily attributed to its ability to cross-link DNA, thereby inhibiting DNA synthesis and inducing apoptosis.[2] This technical guide provides an in-depth overview of the in vitro anticancer potential of Mitomycin C, focusing on its cytotoxic activity, effects on the cell cycle and apoptosis, and the underlying signaling pathways.

Data Presentation: Cytotoxicity of Mitomycin C

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Mitomycin C in a variety of human cancer cell lines, as sourced from the Genomics of Drug Sensitivity in Cancer Project. This data provides a quantitative measure of the cytotoxic potential of Mitomycin C across different cancer types.

| Cell Line | TCGA Classification | Tissue | Tissue Sub-type | IC50 (µM) |

| LC-2-ad | LUAD | lung | lung_NSCLC_adenocarcinoma | 0.0115 |

| NTERA-2-cl-D1 | UNCLASSIFIED | urogenital_system | testis | 0.0129 |

| J82 | BLCA | urogenital_system | bladder | 0.0150 |

| NCI-H2170 | LUSC | lung | lung_NSCLC_squamous_cell_carcinoma | 0.0163 |

| KYSE-510 | ESCA | aero_digestive_tract | oesophagus | 0.0164 |

| NCI-H2228 | LUAD | lung | lung_NSCLC_adenocarcinoma | 0.0166 |

| SISO | CESC | urogenital_system | cervix | 0.0184 |

| SW872 | UNCLASSIFIED | soft_tissue | soft_tissue_other | 0.0186 |

| MV-4-11 | UNCLASSIFIED | blood | leukemia | 0.0192 |

| ES7 | UNCLASSIFIED | bone | ewings_sarcoma | 0.0207 |

| 769-P | KIRC | kidney | kidney | 0.0208 |

| H4 | LGG | nervous_system | glioma | 0.0208 |

| JHU-011 | HNSC | aero_digestive_tract | head_and_neck | 0.0218 |

| SF295 | GBM | nervous_system | glioma | 0.0225 |

| SK-LU-1 | LUAD | lung | lung_NSCLC_adenocarcinoma | 0.0225 |

| NCI-H460 | UNCLASSIFIED | lung | lung_NSCLC_large_cell | 0.0235 |

| NCI-H209 | SCLC | lung | lung_small_cell_carcinoma | 0.0237 |

| IMR-5 | NB | nervous_system | neuroblastoma | 0.0238 |

| MCF7 | BRCA | breast | breast | 0.0242 |

| OCI-LY-19 | DLBC | blood | B_cell_lymphoma | 0.0258 |

| EW-16 | UNCLASSIFIED | bone | ewings_sarcoma | 0.0261 |

| NKM-1 | LAML | blood | acute_myeloid_leukaemia | 0.0267 |

| ES1 | UNCLASSIFIED | bone | ewings_sarcoma | 0.0270 |

| 697 | UNCLASSIFIED | blood | lymphoblastic_leukemia | 0.0271 |

| NALM-6 | UNCLASSIFIED | blood | B_cell_leukemia | 0.0291 |

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of Mitomycin C. Include a vehicle-only control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a common technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase.

Protocol:

-

Cell Treatment: Treat cells with Mitomycin C for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Treat cells with Mitomycin C to induce apoptosis.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathways and Mechanisms of Action

Mitomycin C exerts its anticancer effects through the induction of DNA damage, which in turn activates complex cellular signaling pathways leading to cell cycle arrest and apoptosis.

Experimental Workflow for Investigating Mitomycin C's Effects

References

The Trojan Horse Antibiotic: A Technical Guide to the Solubility and Stability of Microcin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability properties of Microcin C (McC), a potent peptide-nucleotide antibiotic with a unique "Trojan horse" mechanism of action. While quantitative data for Macquarimicin C, as originally requested, is not available in scientific literature, it is highly probable that the query pertains to the well-documented Microcin C. This document summarizes the available qualitative information and outlines detailed experimental protocols for the systematic evaluation of its physicochemical properties, crucial for its development as a therapeutic agent.

Core Properties of Microcin C

Microcin C is a ribosomally synthesized and post-translationally modified peptide that effectively inhibits bacterial growth by targeting aspartyl-tRNA synthetase[1]. Its structure consists of a heptapeptide linked to a modified adenosine monophosphate (AMP)[1]. This unique structure allows it to be actively transported into bacterial cells, where it is processed into its active, toxic form[1].

Solubility Profile

Currently, there is a notable absence of specific quantitative solubility data for Microcin C in publicly available literature. However, based on its peptidic nature and the general principles of peptide solubility, a qualitative assessment and a systematic approach to determine its solubility can be proposed.

Table 1: Solubility Characteristics of Microcin C

| Solvent/System | Solubility | Remarks |

| Aqueous Buffers (e.g., PBS, Tris-HCl) | Expected to be soluble | Solubility is dependent on pH and ionic strength. The peptide component contains both acidic and basic residues. |

| Water | Expected to be soluble | Purity of water and pH will influence solubility. |

| Organic Solvents (e.g., DMSO, DMF) | Potentially soluble | Useful for creating stock solutions, especially if aggregation occurs in aqueous solutions. |

Stability Profile

Microcin C and its analogs are often cited for their high stability, a desirable characteristic for antibiotic candidates. However, detailed quantitative stability data under various conditions are not extensively reported.

Table 2: Stability Characteristics of Microcin C

| Condition | Stability | Remarks |

| Temperature | ||

| Refrigerated (2-8 °C) | Expected to be stable | Recommended for short-term storage of solutions. |

| Frozen (-20 °C to -80 °C) | Expected to be highly stable | Recommended for long-term storage of stock solutions. Avoid repeated freeze-thaw cycles. |

| Room Temperature | Stability may be limited | Degradation may occur over extended periods. |

| pH | ||

| Acidic | Likely stable | Many bacteriocins exhibit good stability at acidic pH[2][3]. |

| Neutral | Generally stable | The optimal pH for stability needs to be determined experimentally. |

| Alkaline | Potential for degradation | Alkaline conditions can lead to hydrolysis of peptide and phosphoramidate bonds. |

| Enzymatic | Susceptible to proteases | The peptide portion can be degraded by proteases, although its modified nature may confer some resistance. |

Experimental Protocols

The following sections detail proposed experimental methodologies for the systematic determination of the solubility and stability of Microcin C. These protocols are based on established methods for peptide and antibiotic analysis.

Protocol for Solubility Determination

This protocol outlines a stepwise approach to determine the solubility of Microcin C in various solvent systems.

Caption: Workflow for Determining Microcin C Solubility.

Methodology:

-

Preparation of Microcin C Aliquots: Accurately weigh 1 mg of lyophilized Microcin C into several microcentrifuge tubes.

-

Solvent Preparation: Prepare a panel of relevant solvents, including sterile deionized water, phosphate-buffered saline (PBS, pH 7.4), and 50 mM Tris-HCl (pH 7.4). For a non-aqueous solvent, use dimethyl sulfoxide (DMSO).

-

Initial Solubility Test: To one aliquot of Microcin C, add a calculated volume of the first test solvent to achieve a high concentration (e.g., 10 mg/mL).

-

Dissolution Procedure: Vortex the tube vigorously for 2 minutes. If the peptide does not fully dissolve, sonicate the sample for 15 minutes in a bath sonicator.

-

Visual Inspection: After the dissolution procedure, visually inspect the solution against a dark background for any undissolved particles.

-

Serial Dilution for Insoluble Samples: If the sample is not soluble at the initial concentration, perform a serial dilution with the same solvent (e.g., to 5 mg/mL, 1 mg/mL, etc.) until complete dissolution is observed.

-

Quantification: The concentration of a saturated solution can be more accurately determined by centrifuging the suspension and analyzing the supernatant via a validated HPLC-UV method.

Protocol for Stability Assessment

This protocol describes a method to evaluate the stability of Microcin C under various temperature and pH conditions using High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for HPLC-Based Stability Assessment of Microcin C.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Microcin C at a known concentration (e.g., 1 mg/mL) in a suitable solvent determined from the solubility studies.

-

Preparation of Stability Samples: Dilute the stock solution into a series of buffers with different pH values (e.g., pH 4.0, 7.0, and 9.0) to a final concentration of, for example, 100 µg/mL.

-

Incubation: Aliquot the samples for each condition and incubate them at a range of temperatures: 4°C, 25°C, and 40°C (for accelerated stability testing).

-

Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies), remove an aliquot from each condition and immediately freeze it at -80°C to halt any further degradation until analysis.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

-

Detection: UV detection at a wavelength determined by a UV scan of Microcin C (typically around 214 nm for the peptide bond and 260 nm for the nucleotide moiety).

-

-

Data Analysis: The stability of Microcin C is determined by measuring the decrease in the peak area of the intact molecule over time. The percentage of remaining Microcin C at each time point is calculated relative to the initial (T=0) peak area.

Mechanism of Action: A Signaling Pathway Perspective

Microcin C's "Trojan horse" mechanism is a sophisticated strategy to overcome bacterial defenses. The following diagram illustrates the key steps in its mode of action.

Caption: Mechanism of Action of Microcin C.

The uptake of Microcin C is mediated by the YejABEF inner membrane transporter[1]. Once inside the cytoplasm, cellular aminopeptidases such as PepA, PepB, and PepN process the heptapeptide portion of Microcin C[1]. This proteolytic cleavage releases the active component, a non-hydrolyzable aspartyl-adenylate analog[1]. This active molecule then binds to and inhibits aspartyl-tRNA synthetase, an essential enzyme for protein synthesis. The inhibition of this enzyme leads to the cessation of protein production and ultimately, bacterial cell death[1].

References

Methodological & Application

Total Synthesis of Macquarimicin C: A Detailed Protocol

Introduction

Macquarimicin C is a member of the macquarimicin family of natural products, which exhibit interesting biological activities. This document provides a detailed protocol for the total synthesis of this compound, based on the convergent and stereoselective approach developed by Munakata, Takao, Tadano, and coworkers. The synthesis strategy hinges on a key intramolecular Diels-Alder (IMDA) reaction to construct the core carbocyclic framework of the molecule. This protocol is intended to provide researchers with the necessary information to replicate this synthesis for further investigation and analog development.

Overall Synthetic Strategy

The total synthesis of this compound is achieved through a convergent route, wherein two key fragments are synthesized separately and then coupled. The key transformations include the formation of a complex triene precursor, followed by a highly stereoselective intramolecular Diels-Alder reaction to furnish the tetracyclic core. Subsequent functional group manipulations lead to the final natural product. While the full synthesis is lengthy, this compound is efficiently derived from a late-stage intermediate in the synthesis of Macquarimicin A.[1][2]

Experimental Protocols

The following sections detail the key experimental procedures for the synthesis of this compound from a key intermediate. For full experimental details of earlier steps, please refer to the original publication by Munakata et al. in the Journal of the American Chemical Society, 2004.[1][2]

Synthesis of this compound from Macquarimicin A

The conversion of Macquarimicin A to this compound is a straightforward process involving the removal of a protecting group.

Reaction Scheme:

Caption: Conversion of Macquarimicin A to this compound.

Protocol:

-

To a solution of Macquarimicin A in a suitable solvent (e.g., a mixture of acetonitrile and water), add a mild acid (e.g., pyridinium p-toluenesulfonate, PPTS).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Data Presentation

The following table summarizes the quantitative data for the conversion of Macquarimicin A to this compound.

| Starting Material | Product | Reagents and Conditions | Yield (%) |

| Macquarimicin A | This compound | PPTS, CH3CN/H2O | 95 |

Key Synthetic Step: Intramolecular Diels-Alder Reaction

The cornerstone of this synthetic strategy is the intramolecular Diels-Alder (IMDA) reaction of a triene precursor. This reaction stereoselectively constructs the core tetracyclic framework of the macquarimicins.[1][2]

Caption: Intramolecular Diels-Alder (IMDA) Reaction.

Protocol for a Model IMDA Reaction:

-

Dissolve the triene precursor in a high-boiling point solvent such as toluene.

-

Heat the solution to reflux to facilitate the intramolecular cycloaddition.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting tetracyclic product by silica gel column chromatography.

Overall Synthetic Workflow

The following diagram illustrates the logical flow of the total synthesis, highlighting the convergent nature of the strategy.

Caption: Convergent Total Synthesis of this compound.

Conclusion

This document provides a detailed protocol for the final step in the total synthesis of this compound, along with an overview of the key strategic elements of the entire synthetic route. The intramolecular Diels-Alder reaction is a powerful tool for the construction of complex polycyclic systems, and its application in this synthesis is a testament to its utility. Researchers can use this information as a guide for the synthesis of this compound and for the design of synthetic routes to other complex natural products.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Macquarimicin C